molecular formula C11H6ClFN2O B066690 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile CAS No. 175204-41-8

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

Cat. No. B066690
M. Wt: 236.63 g/mol
InChI Key: ODJAAPYNVRPGAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile involves a series of steps starting from 2-chloro-6-fluorobenzaldehyde, including oximation, chlorination, cyclization, hydrolysis, and acyl chlorination. This route has been described as practical, with a high yield and low cost, confirmed through various structural determination techniques such as IR, 1H-NMR, 13C-NMR, and MS, achieving a total yield of 60.2% (Su Wei-ke, 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied through DFT/ and TD-DFT/PCM calculations, providing insights into the optimized molecular structure, vibrational absorption bands, and molecular interactions. Such studies are crucial for understanding the chemical behavior and reactivity of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile (Nuha Wazzan, Ohoud S. Al-Qurashi, H. Faidallah, 2016).

Chemical Reactions and Properties

Research on similar compounds, such as 3,5-dichloroisothiazole-4-carbonitrile, demonstrates the potential for regiospecific Suzuki coupling reactions, offering pathways to further functionalize the core structure of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile for various applications (Irene C. Christoforou, P. Koutentis, C. Rees, 2003).

Physical Properties Analysis

The synthesis and crystal structure elucidation of similar compounds provide essential data on intermolecular hydrogen bonding, crystalline structure, and overall molecular geometry, which are integral for predicting the physical properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile (S. Özbey, F. Kaynak, H. Göker, C. Kuş, 2004).

Chemical Properties Analysis

The chemical properties of such compounds can be inferred from studies on similar structures, focusing on their reactivity, stability, and interactions with other molecules. This includes investigations into their vibrational properties, NBO analyses, and studies on molecular docking, which reveal insights into the reactivity and potential biological activity (A. Saeed, M. Erben, Uzma Shaheen, U. Flörke, 2011).

Scientific Research Applications

Development of Chemosensors

One significant application of this compound is in the development of chemosensors. The compound's structure allows for the detection of metal ions, anions, and neutral molecules due to its high selectivity and sensitivity. It serves as a fluorophoric platform for creating chemosensors capable of identifying a wide range of analytes, including metal ions like Zn2+, Cu2+, Al3+, Mg2+, and Hg2+, and anions such as N3−, H2PO4−, and CH3COO−. This versatility underscores its utility in environmental monitoring and analytical chemistry, highlighting the importance of this compound in creating sensitive and selective detection systems for various substances (Roy, 2021).

Synthesis Methodologies

Another application lies in its role in the synthesis of other compounds. For instance, it is used as an intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug. The compound's synthesis methodologies have been explored to find more efficient, cost-effective, and environmentally friendly processes. Such research efforts aim to improve the scalability of producing this and related compounds, emphasizing its importance in synthetic organic chemistry and pharmaceutical manufacturing (Qiu et al., 2009).

Biological Activities

Further research into 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile has unveiled its potential in pharmacological contexts. Studies have investigated its role in creating compounds with hepatoprotective and nephroprotective activities, showcasing its relevance in developing treatments for liver and kidney-related conditions. These activities are primarily attributed to its antioxidant and anti-apoptotic properties, making it a valuable compound in medicinal chemistry for exploring new therapeutic agents (Pingili et al., 2019).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O/c1-6-7(5-14)11(15-16-6)10-8(12)3-2-4-9(10)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJAAPYNVRPGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371457
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile

CAS RN

175204-41-8
Record name 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-41-8
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